Diethyl 2-(dimethylamino)malonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diethyl 2-(dimethylamino)malonate is a chemical compound with the molecular formula C9H17NO4. It is used primarily for research and development purposes in various scientific fields. This compound is known for its versatility in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds.

准备方法

Synthetic Routes and Reaction Conditions

Diethyl 2-(dimethylamino)malonate can be synthesized through the alkylation of diethyl malonate with dimethylamine. The reaction typically involves the use of a base, such as sodium ethoxide, to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then reacts with dimethylamine to produce this compound .

Industrial Production Methods

Industrial production of diethyl malonate, a precursor to this compound, involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide, followed by treatment with ethanol in the presence of an acid catalyst . This method is efficient and suitable for large-scale production.

化学反应分析

Types of Reactions

Diethyl 2-(dimethylamino)malonate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.

Alkylation Reactions: The enolate form of this compound can react with alkyl halides to form new carbon-carbon bonds.

Common Reagents and Conditions

Bases: Sodium ethoxide is commonly used to generate the enolate ion from diethyl malonate.

Alkyl Halides: These are used in alkylation reactions to introduce new alkyl groups into the molecule.

Major Products

The major products formed from these reactions include various substituted malonates, which can be further transformed into other valuable compounds through additional chemical reactions .

科学研究应用

Organic Synthesis

Building Block in Organic Chemistry

Diethyl 2-(dimethylamino)malonate serves as a crucial building block in organic synthesis, primarily for the formation of carbon-carbon bonds. It is frequently employed in the malonic ester synthesis , where it acts as a precursor to various substituted acetic acids through alkylation reactions. The compound can undergo nucleophilic substitution due to the presence of the dimethylamino group, facilitating the introduction of new alkyl groups into organic frameworks .

Reactions and Mechanisms

The compound participates in several types of chemical reactions:

- Substitution Reactions : The dimethylamino group allows for nucleophilic attacks on electrophiles.

- Alkylation Reactions : The enolate form generated from this compound can react with alkyl halides to yield new carbon-carbon bonds.

The major products from these reactions include various substituted malonates, which can be further transformed into other valuable compounds .

Pharmaceutical Applications

Synthesis of Bioactive Molecules

this compound is utilized in the synthesis of biologically active compounds, including pharmaceuticals. It has been reported to serve as an intermediate in the production of several drugs, showcasing its importance in medicinal chemistry. For instance, derivatives of diethyl malonate have been linked to the synthesis of compounds such as vigabatrin and phenylbutazone, which are used in treating neurological disorders and inflammation, respectively .

Case Study: Drug Development

In one notable study, researchers explored the structure-activity relationship (SAR) of microtubule-stabilizing agents derived from diethyl malonate derivatives. These compounds demonstrated potential therapeutic benefits in neurodegenerative diseases by stabilizing microtubules and reducing tau pathology in transgenic mouse models .

Industrial Applications

Manufacturing and Coatings

Beyond its use in pharmaceuticals, this compound finds application in industrial settings. It is involved in the production of coatings, adhesives, and other industrial products due to its reactivity and ability to form stable compounds .

作用机制

The mechanism of action of diethyl 2-(dimethylamino)malonate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various nucleophilic substitution and alkylation reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

相似化合物的比较

Similar Compounds

Diethyl malonate: A precursor to diethyl 2-(dimethylamino)malonate, used in similar synthetic applications.

Dimethyl malonate: Another malonate ester with similar reactivity but different physical properties.

Diethyl ethylmalonate: A related compound with an additional ethyl group, used in similar synthetic processes.

Uniqueness

This compound is unique due to the presence of the dimethylamino group, which enhances its reactivity in nucleophilic substitution and alkylation reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

生物活性

Diethyl 2-(dimethylamino)malonate (EDMAM) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

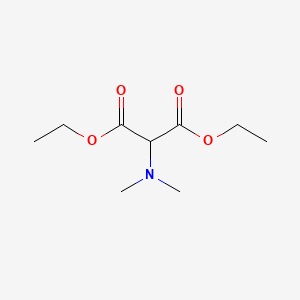

Chemical Structure and Properties

EDMAM is an ester derivative of malonic acid with a dimethylamino group. Its chemical structure can be represented as follows:

This compound is characterized by its ability to interact with various biological targets, making it a candidate for further pharmacological exploration.

Research indicates that EDMAM exhibits anti-inflammatory properties by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. This pathway is crucial in mediating inflammatory responses through the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). The inhibition of TLR4 signaling leads to a decrease in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .

Inhibition Studies

A study demonstrated that EDMAM effectively suppressed lipopolysaccharide (LPS)-induced production of TNF-α and IL-1β in macrophages, with IC50 values of 1.54 μM and 0.42 μM respectively . This suggests that EDMAM could serve as a potential therapeutic agent in treating inflammatory diseases.

Biological Activity Overview

The biological activities of EDMAM can be summarized in the following table:

| Activity | Effect | IC50 Value |

|---|---|---|

| Inhibition of TNF-α | Decreased production | 1.54 μM |

| Inhibition of IL-1β | Decreased production | 0.42 μM |

| NF-κB Activation | Inhibition | Not specified |

Case Studies and Research Findings

- Anti-inflammatory Effects : A study focused on the anti-inflammatory effects of EDMAM revealed its potential in reducing inflammation markers in animal models. The results indicated a significant reduction in edema and inflammatory cell infiltration when treated with EDMAM compared to control groups .

- Cytotoxicity Assessments : In vitro studies assessed the cytotoxic effects of EDMAM on various cancer cell lines. The compound showed selective cytotoxicity against certain cancer types while exhibiting low toxicity towards normal cells, indicating its potential as a chemotherapeutic agent .

- Neuroprotective Properties : Recent investigations into the neuroprotective effects of EDMAM suggest its role in mitigating oxidative stress-induced neuronal damage. The compound was found to enhance cellular antioxidant defenses, providing a protective effect against neurodegenerative conditions .

属性

IUPAC Name |

diethyl 2-(dimethylamino)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-5-13-8(11)7(10(3)4)9(12)14-6-2/h7H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWIKMBIQCYBKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384317 |

Source

|

| Record name | Diethyl (dimethylamino)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89222-12-8 |

Source

|

| Record name | Diethyl (dimethylamino)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。